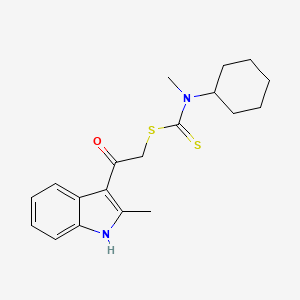![molecular formula C20H19N3O3S B11590939 N-(3-methylphenyl)-2-{(4E)-4-[4-(methylsulfanyl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11590939.png)
N-(3-methylphenyl)-2-{(4E)-4-[4-(methylsulfanyl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-METHYLPHENYL)-2-[(4E)-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methylphenyl group, a methanesulfonyl phenyl group, and an imidazolidinone ring, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-2-[(4E)-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone ring, followed by the introduction of the methanesulfonyl phenyl group and the methylphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The preparation method is designed to be simple and suitable for large-scale production .
化学反应分析
Types of Reactions
N-(3-METHYLPHENYL)-2-[(4E)-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents, altering the functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using catalysts to enhance the reaction rate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. The conditions for these reactions typically involve ambient temperatures and pressures, making them feasible for laboratory and industrial settings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce derivatives with different functional groups .
科学研究应用
N-(3-METHYLPHENYL)-2-[(4E)-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and product formation.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(3-METHYLPHENYL)-2-[(4E)-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to nuclear receptors, leading to the regulation of gene expression and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant and fibrinolytic properties.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and materials.
Uniqueness
N-(3-METHYLPHENYL)-2-[(4E)-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C20H19N3O3S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-2-[(4E)-4-[(4-methylsulfanylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C20H19N3O3S/c1-13-4-3-5-15(10-13)21-18(24)12-23-19(25)17(22-20(23)26)11-14-6-8-16(27-2)9-7-14/h3-11H,12H2,1-2H3,(H,21,24)(H,22,26)/b17-11+ |
InChI 键 |
UEDXLTTYNUGMEZ-GZTJUZNOSA-N |
手性 SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)SC)/NC2=O |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)SC)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(2-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11590857.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B11590858.png)
![5,5,13-trimethyl-N-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11590865.png)
![(3Z)-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590872.png)
![(3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590877.png)
![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11590881.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(E)-2-phenylethenyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11590884.png)

![(5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590895.png)
![Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B11590899.png)
![3-bromo-4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B11590912.png)
![(5Z)-3-ethyl-5-({7-ethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B11590929.png)
![(2E)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11590942.png)
![(3aS,4R,9bR)-6-methoxy-4-(3-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11590943.png)
